N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide
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Description
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H12F3NO2S2 and its molecular weight is 395.41. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of derivatives related to this compound, particularly acylthioureas, which have shown significant activity against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. These derivatives were synthesized and characterized, exhibiting promising antibiofilm properties, suggesting that related compounds, including N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide, could be explored for antimicrobial applications (Limban, Marutescu, & Chifiriuc, 2011).
Structural Chemistry
Structural analysis of related thiophene derivatives has provided insights into their crystal structure and stability. For example, the crystal structure of a similar thiophene-based compound was characterized, revealing interactions like N–H···S and π···π, which contribute to its stability and potential for further functional applications in materials science and molecular engineering (Sharma et al., 2016).
Materials Science
Derivatives of thiophene and related compounds have been explored for their utility in materials science, particularly in the construction of covalent organic frameworks (COFs). These materials, featuring built-in amide active sites, have been applied as efficient catalysts for chemical reactions, indicating the potential of this compound in catalysis and materials development (Li et al., 2019).
Properties
IUPAC Name |
N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO2S2/c19-18(20,21)13-3-1-2-11(8-13)17(24)22-9-14-4-5-15(26-14)16(23)12-6-7-25-10-12/h1-8,10H,9H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMQLTLGDJXTLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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